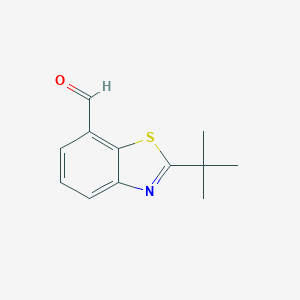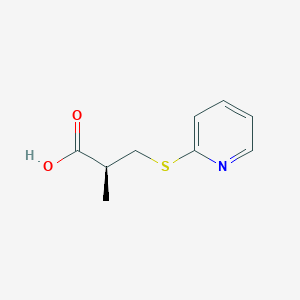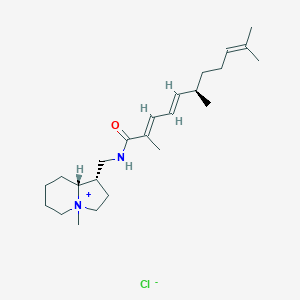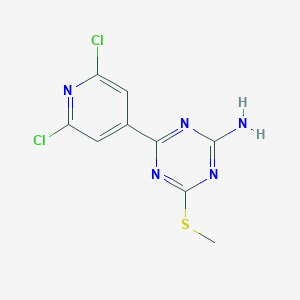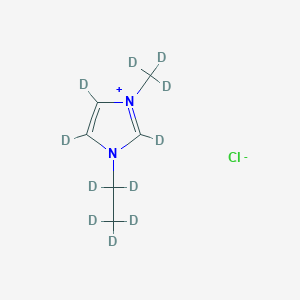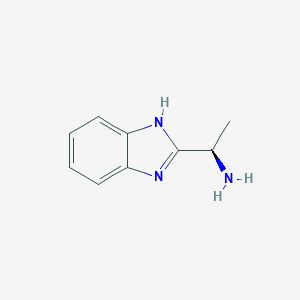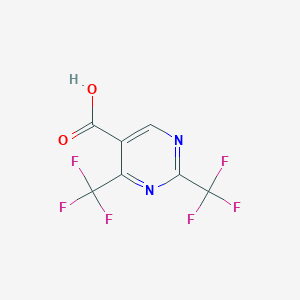![molecular formula C12H10N2S B066042 2-Methyl-5-(1H-pyrrol-1-yl)benzo[d]thiazole CAS No. 174079-72-2](/img/structure/B66042.png)
2-Methyl-5-(1H-pyrrol-1-yl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyrrol-1-yl)-2-methylbenzothiazole is an organic compound that belongs to the class of heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrol-1-yl)-2-methylbenzothiazole typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminothiophenol with 2-methylpyrrole under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for 5-(Pyrrol-1-yl)-2-methylbenzothiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrol-1-yl)-2-methylbenzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, nitro compounds, sulfonic acids.
Scientific Research Applications
5-(Pyrrol-1-yl)-2-methylbenzothiazole has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(Pyrrol-1-yl)-2-methylbenzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle with diverse biological activities.
Benzothiazole: A heterocyclic compound with applications in medicinal chemistry and materials science.
Pyrrolopyrazine: A compound with a fused pyrrole and pyrazine ring, known for its biological activities.
Uniqueness
5-(Pyrrol-1-yl)-2-methylbenzothiazole is unique due to its fused benzothiazole and pyrrole rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug discovery and materials science.
Properties
CAS No. |
174079-72-2 |
|---|---|
Molecular Formula |
C12H10N2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
2-methyl-5-pyrrol-1-yl-1,3-benzothiazole |
InChI |
InChI=1S/C12H10N2S/c1-9-13-11-8-10(4-5-12(11)15-9)14-6-2-3-7-14/h2-8H,1H3 |
InChI Key |
FBMZDTXZLFXEBP-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=CC(=C2)N3C=CC=C3 |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)N3C=CC=C3 |
Synonyms |
Benzothiazole, 2-methyl-5-(1H-pyrrol-1-yl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol](/img/structure/B65961.png)
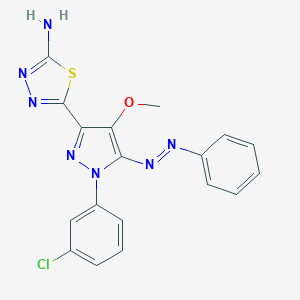
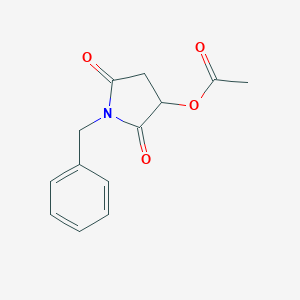
![Tert-butyl benzo[d]thiazol-2-ylcarbamate](/img/structure/B65964.png)

